Quercitrin: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity
Quercitrin: A Comprehensive Technical Guide on its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercitrin (Quercetin-3-O-α-L-rhamnoside) is a significant flavonoid glycoside found in a variety of plants, including Tartary buckwheat, oak species, and medicinal herbs.[1] It is the 3-O-rhamnoside of the well-studied aglycone, quercetin (B1663063).[1][2] As a potent antioxidant, anti-inflammatory, and antiviral agent, quercitrin and its aglycone have garnered substantial interest in the fields of pharmacology and drug development.[2][3] This technical guide provides an in-depth overview of the chemical structure of quercitrin, its physicochemical properties, detailed experimental protocols for its isolation and analysis, and a review of the key signaling pathways it modulates.
Chemical Identity and Structure
Quercitrin is classified as a quercetin O-glycoside, where the flavonoid quercetin is linked to the deoxy sugar rhamnose at the C3 position via an α-L-glycosidic bond.[4][5][6] This structural feature distinguishes it from other common quercetin glycosides like isoquercitrin (B50326) (quercetin-3-O-glucoside).
The systematic IUPAC name for Quercitrin is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one.[1][3][4]
Molecular Visualization
The chemical structure of Quercitrin is composed of a central quercetin flavonoid core attached to a rhamnose sugar moiety.
Caption: Chemical structure of Quercitrin.
Physicochemical Properties
The quantitative physicochemical properties of Quercitrin are summarized below, providing essential data for experimental design and drug formulation.
Table 1: Chemical Identifiers and Properties of Quercitrin
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₀O₁₁ | [2][4][7] |
| Molecular Weight | 448.38 g/mol | [3][7][8] |
| CAS Number | 522-12-3 | [1][2][4] |
| Appearance | Yellow powder or crystalline solid | [3][6][8] |
| Melting Point | 175-178 °C | [3] |
| Exact Mass | 448.10056145 Da | [4][5] |
| InChI Key | OXGUCUVFOIWWQJ-HQBVPOQASA-N | [1][2] |
Table 2: Solubility Data for Quercitrin
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 15 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| Methanol (B129727) | Slightly Soluble | [6] |
| Cold Water | Hardly Soluble | [6] |
| Ether | Hardly Soluble | [6] |
Experimental Protocols
This section details methodologies for the isolation, purification, quantification, and functional analysis of quercitrin and its aglycone, quercetin.
Isolation and Purification of Quercitrin
The following protocol is based on the successful isolation of quercitrin from the leaves of Dendrophthoe pentandra.
Protocol 3.1.1: Extraction and Chromatographic Purification
-
Extraction: Dried and powdered plant material is subjected to extraction using a suitable solvent such as methanol.
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Fractionation: The crude extract is then fractionated to separate compounds based on polarity.
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Phytochemical Testing: Fractions are tested for the presence of flavonoids. Positive fractions are selected for further purification.
-
Preparative Thin-Layer Chromatography (TLC): The flavonoid-rich fractions undergo preparative TLC to isolate the pure quercitrin compound. The purity is confirmed by the presence of a single spot on an analytical TLC plate.[9]
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods including UV-Vis, FT-IR, and 1D/2D Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[9]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC-DAD method for the quantification of quercetin, which can be adapted for quercitrin.
Protocol 3.2.1: HPLC-DAD Analysis
-
Standard Preparation: Prepare a stock solution of quercitrin reference standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.[10]
-
Sample Preparation: Extract quercitrin from the matrix (e.g., plant powder, nanoparticles) using a suitable solvent like methanol or ethanol, followed by sonication. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.[11][12]
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Diode-Array Detector (DAD).[11][12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]
-
Mobile Phase: An isocratic or gradient mixture of acidified water/acetonitrile/methanol. A validated condition is 1.5% acetic acid in a water/acetonitrile/methanol ratio of 55:40:5.[12]
-
Detection Wavelength: 368 nm for optimal peak resolution.[12]
-
Column Temperature: 35°C.[13]
-
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of quercitrin in the sample by interpolating its peak area from the calibration curve.[10]
Assessment of Antioxidant Activity
The antioxidant capacity of quercitrin can be evaluated using several established in vitro assays.
Protocol 3.3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[14]
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the quercitrin sample solution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[14]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance_control - Absorbance_sample) / Absorbance_control ] x 100.[14] The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Key Signaling Pathways
While Quercitrin itself is bioactive, many of its therapeutic effects are attributed to its aglycone, quercetin, which is released upon hydrolysis in the body. The following section describes key signaling pathways modulated by quercetin.
Anti-inflammatory Pathways
Quercetin exerts potent anti-inflammatory effects by targeting multiple signaling cascades.
Caption: Quercetin's modulation of anti-inflammatory pathways.
Quercetin has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][5] This is achieved through the inhibition of key signaling pathways including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][8] Furthermore, quercetin can inhibit the PI3K/Akt signaling pathway and activate the Nrf2/HO-1 antioxidant response element, which contributes to its anti-inflammatory and cytoprotective effects.[5][7]
Osteogenic Differentiation Pathways
Quercetin has been identified as a promoter of osteogenesis, making it a compound of interest for bone regeneration and osteoporosis research.
Caption: Key signaling pathways activated by Quercetin to promote osteogenesis.
Studies have demonstrated that quercetin promotes the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs).[6][15] Its mechanism involves the activation of several critical signaling pathways, including the Wnt/β-catenin pathway, which leads to the upregulation of the master osteogenic transcription factor RUNX2.[15] Additionally, quercetin activates the AMPK/SIRT1 and the ERK/p38 MAPK signaling pathways, further driving the expression of osteogenic markers and enhancing bone formation.[1][16]
References
- 1. Quercetin promotes osteogenic differentiation and antioxidant responses of mouse bone mesenchymal stem cells through activation of the AMPK/SIRT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin stimulates osteogenic differentiation of bone marrow stromal cells through miRNA-206/connexin 43 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.psu.edu [pure.psu.edu]
- 8. mdpi.com [mdpi.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. phytopharmajournal.com [phytopharmajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Effects and Mechanism of Quercetin on Osteogenic Differentiation of BMSCs [kyxuebao.kmmu.edu.cn]
- 16. The Effect of Quercetin on the Osteogenesic Differentiation and Angiogenic Factor Expression of Bone Marrow-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
